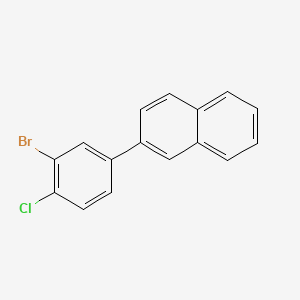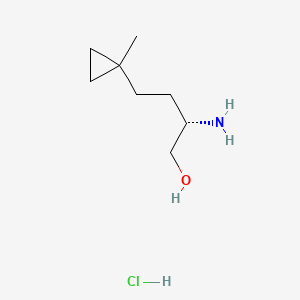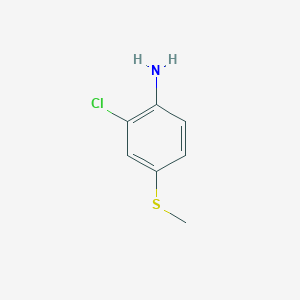![molecular formula C30H42BCoF4N2O2- B13899858 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate is a complex organic compound that includes a cobalt ion coordinated with a phenolic ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate typically involves the following steps:
Formation of the Ligand: The phenolic ligand is synthesized by reacting 4-tert-butyl-2-hydroxy-3-methylbenzaldehyde with (1R,2R)-2-aminocyclohexane under mild conditions.
Complexation with Cobalt: The ligand is then reacted with a cobalt salt, such as cobalt(II) tetrafluoroborate, in an appropriate solvent like ethanol or methanol. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenolic hydroxyl group.
Reduction: Reduction reactions may occur at the imine groups.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The cobalt complex can act as a catalyst in various organic reactions, including hydrogenation and oxidation.
Material Science: It can be used in the development of new materials with specific electronic or magnetic properties.
Biology and Medicine
Drug Development:
Biological Studies: It can be used as a probe to study metal-ligand interactions in biological systems.
Industry
Chemical Manufacturing: The compound can be used in the synthesis of other complex molecules.
Environmental Applications: It might be used in processes for the removal of pollutants or in the development of green chemistry methods.
Mecanismo De Acción
The mechanism by which 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate exerts its effects involves coordination chemistry. The cobalt ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. This interaction can affect enzymatic activity, electron transfer processes, and molecular recognition events.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;nickel;tetrafluoroborate
- 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;copper;tetrafluoroborate
Uniqueness
The uniqueness of 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate lies in its specific coordination environment and the electronic properties imparted by the cobalt ion. This can result in distinct catalytic activities, stability, and reactivity compared to similar compounds with different metal centers.
Propiedades
Fórmula molecular |
C30H42BCoF4N2O2- |
|---|---|
Peso molecular |
608.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate |
InChI |
InChI=1S/C30H42N2O2.BF4.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;2-1(3,4)5;/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;-1;/t25-,26-;;/m1../s1 |
Clave InChI |
HNVYHHIAFZYVNT-KUSCCAPHSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C.[Co] |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)




![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)





![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
